molecular formula C20H30N2O4 B2806049 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide CAS No. 900996-38-5

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide

Cat. No.: B2806049
CAS No.: 900996-38-5
M. Wt: 362.47
InChI Key: KWKRGVKPUPZQAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature . Another method involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid .


Chemical Reactions Analysis

The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3 H)-thione 3 with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature yielded the corresponding N-Mannich bases .

Scientific Research Applications

Synthesis and Pharmacological Activity

Research has led to the synthesis of various compounds with potential antidepressant and nootropic activities, focusing on derivatives that include structures similar to the subject compound. For example, compounds with 2,5-dimethoxy substitution on the aryl ring have shown high antidepressant activity, and those with a nootropic activity focus have exhibited significant results in elevated plus maze tests and passive avoidance tests in mice. These findings suggest a potential for central nervous system (CNS) applications, indicating that derivatives related to the compound could serve as bases for developing new CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticancer and Antimicrobial Potential

Further investigations have identified the 3,4-dimethoxyphenyl moiety as a significant contributor to the biological activity of sulfonamide derivatives. These compounds have been evaluated for in vitro anticancer activity against various cancer cell lines, showing good cytotoxic activity. Notably, certain derivatives have emerged as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, surpassing reference drugs in efficacy. This highlights the potential for utilizing these structures in anticancer therapies (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).

Anticonvulsant Properties

The compound N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, also known as Epirimil, has been extensively studied for its anticonvulsant properties. The research involved both in silico and in vivo pharmacological studies, revealing Epirimil as a promising candidate for epilepsy treatment due to its significant anticonvulsant activity and low toxicity profile. These findings open new avenues for the development of safer and more effective anticonvulsant drugs (Severina, Skupa, Voloshchuk, Saidov, Bunyatyan, Kovalenko, & Georgiyants, 2020).

Mechanism of Action

While the specific mechanism of action for “N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide” is not available, similar compounds have shown various antimicrobial activities, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-5-7-14(8-6-2)20(24)21-15-11-19(23)22(13-15)16-9-10-17(25-3)18(12-16)26-4/h9-10,12,14-15H,5-8,11,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKRGVKPUPZQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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